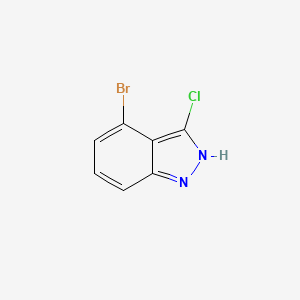

4-bromo-3-chloro-1H-indazole

Vue d'ensemble

Description

4-Bromo-3-chloro-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-chloro-1H-indazole can be achieved through various methods. One common approach involves the cyclization of substituted hydrazines with ortho-substituted benzonitriles. For instance, a typical synthetic route might involve the reaction of 2-bromo-3-chlorobenzonitrile with hydrazine hydrate under reflux conditions to form the desired indazole ring .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as copper acetate can be used to facilitate the cyclization process, and solvents like dimethyl sulfoxide (DMSO) are commonly employed .

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-3-chloro-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under reflux conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted indazole derivatives .

Applications De Recherche Scientifique

Pharmaceutical Development

Key Role in Drug Synthesis

4-Bromo-3-chloro-1H-indazole serves as an essential intermediate in synthesizing multiple pharmaceuticals. Its structural properties enable it to inhibit specific cellular pathways, making it a candidate for developing anti-cancer agents and other therapeutic compounds.

Case Study: Anticancer Activity

Research indicates that derivatives of this compound can inhibit enzymes like indoleamine 2,3-dioxygenase (IDO1), which is associated with tumor immune evasion. In vitro studies have shown that these derivatives significantly suppress IDO1 expression in various cancer cell lines.

| Cell Line | Effect | IC50 (µM) |

|---|---|---|

| FaDu | Induction of apoptosis | 7.5 |

| MCF7 | Reduction in cell viability | 8.0 |

| YD-15 | Suppression of IDO1 expression | 6.5 |

Agricultural Chemicals

Use in Agrochemicals

The compound is utilized in formulating effective herbicides and fungicides. Its unique chemical properties enhance crop protection and yield, making it valuable in agricultural research.

Material Science

Development of Advanced Materials

this compound is explored for creating advanced materials, including polymers and coatings. Its chemical properties contribute to improved durability and resistance to environmental factors.

Biochemical Research

Insights into Biological Processes

Researchers employ this compound in studies related to enzyme inhibition and receptor binding. This research provides insights into biological processes and identifies potential therapeutic targets.

Analytical Chemistry

Standard Reference Material

In analytical chemistry, this compound serves as a standard reference material in various detection techniques. It aids the development of sensitive methods for detecting other compounds.

Summary of Research Findings

Research consistently demonstrates the potential of this compound and its derivatives:

- Anticancer Properties: Effective against various cancer cell lines through mechanisms involving apoptosis and immune modulation.

- Agricultural Applications: Enhances crop protection through effective herbicides and fungicides.

- Material Science: Contributes to the development of durable materials.

- Biochemical Insights: Provides valuable data for understanding enzyme actions and potential drug targets.

- Analytical Applications: Acts as a reference standard for developing sensitive detection methods.

Mécanisme D'action

The mechanism of action of 4-bromo-3-chloro-1H-indazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, indazole derivatives are known to inhibit certain kinases, which play a role in cell signaling pathways. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and selectivity towards these targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Bromo-1H-indazole

- 3-Chloro-1H-indazole

- 4-Bromo-3-methyl-1H-indazole

Uniqueness

4-Bromo-3-chloro-1H-indazole is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced potency and selectivity in various applications .

Activité Biologique

4-Bromo-3-chloro-1H-indazole is a heterocyclic compound that has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the compound's mechanisms of action, biochemical pathways, and potential therapeutic applications, supported by data tables and relevant case studies.

Target Interactions

this compound interacts with multiple biological targets, influencing various cellular processes. It has been shown to inhibit specific kinases involved in cell signaling pathways, which can lead to altered cellular proliferation and apoptosis. The compound's ability to bind to receptors on cell surfaces also modulates downstream signaling cascades, affecting gene expression and cellular metabolism.

Biochemical Pathways

The compound is known to affect several key biochemical pathways, including the phosphoinositide 3-kinase (PI3K) pathway. This pathway is crucial for cell growth and survival; thus, its inhibition by this compound may promote apoptosis in cancer cells.

Pharmacokinetics

Bioavailability Factors

The pharmacokinetic properties of this compound are influenced by its lipophilicity and water solubility. These factors determine the compound's absorption, distribution, metabolism, and excretion (ADME) within biological systems.

Cellular Effects

The compound exhibits multifaceted effects on various cell types:

- Cancer Cells : In cancer models, this compound has been observed to induce apoptosis by activating pro-apoptotic pathways and inhibiting survival signals. This dual action can significantly reduce tumor cell viability .

- Microbial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties against various pathogens, although specific mechanisms remain under investigation .

Data Table: Biological Activities of this compound

Case Studies

- Anticancer Activity : A study demonstrated that this compound effectively inhibits the growth of various cancer cell lines. The mechanism was linked to its ability to induce apoptosis through the PI3K pathway .

- Antimicrobial Properties : Research indicated that this compound showed promising activity against resistant strains of bacteria. The exact mechanism involves disruption of bacterial membrane integrity and inhibition of key metabolic enzymes .

Propriétés

IUPAC Name |

4-bromo-3-chloro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEZIBLSUFZJVBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646660 | |

| Record name | 4-Bromo-3-chloro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000343-46-3 | |

| Record name | 4-Bromo-3-chloro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.